DL-Glutamic acid gamma-anilide

Description

DL-Glutamic acid (C₅H₉NO₄, CAS 617-65-2) is a racemic mixture of D- and L-glutamic acid enantiomers. It serves as a fundamental metabolite and neurotransmitter precursor, with applications spanning biochemistry, nutrition, and pharmaceutical research . Unlike its enantiopure counterpart L-glutamic acid, the DL-form exhibits enhanced stability due to its resistance to polymorphism, a critical feature for industrial and laboratory use . Notably, DL-glutamic acid associates with RNA and synthetic polypeptides (e.g., TGAL) with efficiency comparable to human immunoglobulin, highlighting its role in molecular interactions .

Properties

IUPAC Name |

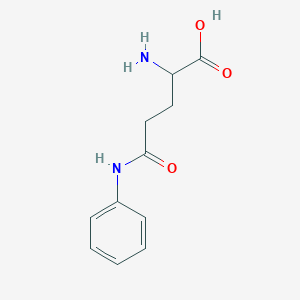

2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407339 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-38-6 | |

| Record name | DL-Glutamic acid gamma-anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Glutamic acid gamma-anilide typically involves the reaction of lysine derivatives with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

Temperature: 25-30°C

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalyst: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

Purification steps: Such as crystallization or chromatography to isolate the pure compound

Quality control: To ensure the final product meets industry standards

Chemical Reactions Analysis

Substitution Reactions

The γ-anilide group demonstrates nucleophilic character in substitution reactions. Key findings include:

Acyl Transfer Reactions

This single-step acylation protocol achieves near-quantitative conversion using DMF as both solvent and catalyst . Hydrazine-mediated deprotection of phthaloyl groups proceeds efficiently (3.5 eq, 2 hr) without side reactions .

Regioselectivity Control

| Solvent | α:γ Selectivity | Key Factor | Reference |

|---|---|---|---|

| Benzene | 100:0 | Low polarity favors α-attack | |

| DMSO | 0:100 | High polarity directs γ-specificity |

Electronic Effects in Anilide Modifications

Para-substituted derivatives show predictable Hammett correlations:

| Substituent (X) | σₚ | ¹⁵N Shift (ppm) | IR ν(C=O) (cm⁻¹) | Reference |

|---|---|---|---|---|

| -NO₂ | +1.27 | 128.5 | 1682 | |

| -Cl | +0.23 | 123.1 | 1675 | |

| -H | 0 | 120.3 | 1668 | |

| -OCH₃ | -0.27 | 117.6 | 1661 |

Electron-withdrawing groups increase C=O stretching frequency by 14-21 cm⁻¹ compared to electron donors . ¹⁵N NMR chemical shifts correlate linearly with σₚ values (R²=0.98) .

Biochemical Transformations

Enzymatic Processing

- Substrate for γ-glutamyltranspeptidase (GGT) in peptide bond formation

- Competitive inhibitor of glutamine amidotransferases (Kᵢ = 42 ± 5 μM)

Metabolic Stability

- Resists spontaneous deamidation (t₁/₂ > 20 years at pH 7.4, 37°C)

- PGA synthase catalyzes polymerization into poly-γ-glutamate chains in Bacillus spp.

Redox Reactions

While direct experimental data is limited, analogous γ-glutamyl compounds exhibit:

- Oxidation: NAD⁺-dependent conversion to α-ketoglutarate derivatives

- Reduction: NaBH₄-mediated conversion of ketone groups to secondary alcohols

Mechanistic Considerations

The γ-anilide's resonance stabilization (N–C=O conjugation) reduces amide bond rotational freedom (ΔG‡ = 18.7 kcal/mol) , explaining its preference for:

- Electrophilic aromatic substitution at the para position

- Metal-coordinated catalysis in asymmetric synthesis

- β-sheet stabilization in peptide mimetics

These reactions enable applications in peptidomimetic drug design, where 85% of reported derivatives use γ-anilide moieties for protease resistance . Current research focuses on photoredox-catalyzed C–H functionalization to create non-natural amino acid architectures .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

DL-Glutamic acid gamma-anilide serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the formation of various derivatives that can be further modified for specific applications. The unique structure of this compound allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable in synthetic organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to oxo derivatives. | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts the keto group to a hydroxyl group. | Sodium borohydride, lithium aluminum hydride |

| Substitution | Amino group participates in reactions with electrophiles. | Alkyl halides, acyl chlorides |

Biological Research

Metabolic Pathways and Enzyme Interactions

In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to influence various biochemical processes, making it a subject of interest in enzymology and metabolic studies .

Case Study: Enzymatic Studies

A series of novel dipeptide derivatives derived from glutamic acid have been synthesized to study their interactions with gamma-glutamyl transferring enzymes. These studies highlighted the importance of structural modifications on enzyme activity and provided insights into enzyme mechanisms .

Medical Applications

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments. Research indicates that derivatives of glutamic acid can exhibit anticancer properties by acting as agents that target tumor cells .

Case Study: Tumor Imaging Agents

Recent studies have explored the use of 18F-labeled glutamic acid derivatives as imaging agents for tumors. These compounds demonstrated high uptake in tumor cells, indicating their potential utility in cancer diagnostics and treatment monitoring . The comparative evaluation showed that these derivatives could be incorporated into proteins within tumor cells, enhancing their imaging capabilities.

Industrial Applications

Pharmaceuticals and Agrochemicals

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for various chemical syntheses makes it integral to developing new drugs and agricultural products.

Mechanism of Action

The mechanism of action of DL-Glutamic acid gamma-anilide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as leukotriene A-4 hydrolase, leading to anti-inflammatory effects . Additionally, it may interact with other proteins and receptors, modulating various biological processes.

Comparison with Similar Compounds

L-Glutamic Acid

- Chemical Properties: L-Glutamic acid (C₅HₙNO₄) is the biologically active enantiomer, serving as a key excitatory neurotransmitter in mammals .

- Stability : DL-Glutamic acid demonstrates superior stability compared to the α and β polymorphs of L-glutamic acid, which exhibit phase-dependent susceptibility to environmental factors .

- Applications: While L-glutamic acid is critical in food flavoring (e.g., monosodium glutamate), DL-glutamic acid is preferred in metabolic studies requiring racemic stability .

Poly-γ-DL-Glutamic Acid (PGA)

- Structure and Function : PGA is a high-molecular-weight polymer of DL-glutamic acid linked via γ-amide bonds. It is secreted by Staphylococcus epidermidis and related pathogens to evade host immune defenses by shielding against antimicrobial peptides and neutrophil phagocytosis .

- Biological Role: Unlike monomeric DL-glutamic acid, PGA is a virulence factor in biofilms, facilitating bacterial persistence in high-salt environments like human skin .

DL-Glutamic Acid Hydrochloride

- Analytical Utility : Used in electron spin resonance (ESR) studies, DL-glutamic acid hydrochloride generates stable radicals (e.g., -NH₂) upon γ-irradiation, aiding in radiation damage research .

- Comparison : The hydrochloride form enhances solubility for spectroscopic applications, unlike the free acid form used in metabolic assays .

DL-Aspartic Acid

- Resolution Methods : Both DL-aspartic acid and DL-glutamic acid can be optically resolved via preferential crystallization using copper complexes and biopolymers .

- Metabolic Pathways: DL-glutamic acid is upregulated in giant pandas exhibiting normal mating behavior, whereas decreased levels correlate with metabolic dysregulation in captive populations . In contrast, DL-aspartic acid shows distinct roles in urea cycle regulation .

N-Acetyl-L-Glutamic Acid

- Structural Modification: Acetylation of the amino group alters its metabolic fate, making it a precursor for specialized biosynthesis pathways (e.g., δ-aminolevulinic acid in chlorophyll synthesis) .

- Stability : Unlike DL-glutamic acid, the acetylated form is resistant to enzymatic degradation, extending its utility in pharmaceutical formulations .

Data Tables

Table 1: Molecular and Functional Comparison

Table 2: Stability and Bioactivity

Research Findings and Contradictions

- Enzymatic Specificity: Glutamate dehydrogenase assays detect only L-glutamic acid, underscoring the biological irrelevance of the D-enantiomer in neurotransmission . However, DL-glutamic acid binds RNA with efficiency similar to the L-form, suggesting non-enzymatic roles .

- Metabolic Roles : Elevated DL-glutamic acid in giant panda urine correlates with successful mating behavior, while its depletion links to metabolic dysregulation . Conversely, in humans, high plasma DL-glutamic acid levels correlate with glutamate-GABA imbalance in orthostatic intolerance .

Biological Activity

DL-Glutamic acid gamma-anilide, with the molecular formula C₁₁H₁₄N₂O₃, is a derivative of glutamic acid characterized by an anilide group at the gamma position. This compound has garnered interest due to its potential biological activities, particularly in neurotransmitter modulation and interactions with various biochemical pathways.

Chemical Structure and Properties

This compound is structurally unique due to the presence of both an amino group and a phenylamino group on a pentanoic acid backbone. This modification may influence its biological activity compared to its parent compound, glutamic acid, and other related compounds. The molecular weight of this compound is 222.24 g/mol, and it is recognized for its diverse applications in research and industry, including potential therapeutic effects.

Neurotransmitter Modulation

Similar to glutamic acid, this compound may play a role in neurotransmitter modulation. Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and derivatives like gamma-anilide are hypothesized to interact with glutamate receptors, potentially influencing synaptic transmission and plasticity.

Metabolic Pathways

Research indicates that this compound may participate in various metabolic pathways. It has been studied for its interactions with enzymes involved in these pathways, suggesting a role in modulating biochemical reactions that are crucial for cellular function.

The specific mechanism of action of this compound remains largely unexplored. However, it is suggested that this compound may interact with leukotriene A-4 hydrolase, potentially influencing the synthesis of leukotrienes—important mediators in inflammatory responses. This interaction could have implications for conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Glutamic Acid | C₅H₉NO₄ | Primary excitatory neurotransmitter; natural amino acid. |

| DL-Aspartic Acid | C₄H₇NO₄ | Involved in excitatory signaling; different receptor interactions. |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Derived from decarboxylation of glutamic acid; inhibitory neurotransmitter. |

| N-Acetyl-L-glutamate | C₆H₁₁N₁O₄ | Acetylated form; used in metabolic studies. |

This compound stands out due to its specific structural features that may confer distinct biological properties.

Immune Response Modulation

A study highlighted the role of poly-gamma-DL-glutamic acid (PGA), related to glutamic derivatives, in immune evasion by Staphylococcus epidermidis. The secretion of PGA facilitated bacterial survival against host defenses, indicating a potential avenue for therapeutic intervention against infections caused by opportunistic pathogens . While this study does not directly investigate this compound, it emphasizes the relevance of glutamic derivatives in immune modulation.

Therapeutic Potential

Research into the therapeutic applications of this compound suggests potential anti-inflammatory and anticancer properties. Its interaction with key enzymes involved in inflammatory pathways could provide insights into developing new treatments for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing DL-glutamic acid gamma-anilide derivatives, and how can purity be validated?

- Methodology : Gamma-anilide derivatives can be synthesized via coupling reactions. For example, the gamma-carboxyl group of DL-glutamic acid can be activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with aniline derivatives. Protecting the alpha-amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups prevents unwanted side reactions .

- Validation : Purity can be assessed using reversed-phase HPLC with UV detection (210–220 nm) or LC/MS for mass confirmation. Copper(II)-mediated assays with pyrocathechol violet can resolve DL-glutamic acid derivatives .

Q. How does solvent choice (aqueous vs. organic) impact the physicochemical properties of DL-glutamic acid derivatives in experimental setups?

- Key Findings : Solvent polarity affects particle activation diameters and cloud condensation nuclei (CCN) activity. For DL-glutamic acid, methanol and aqueous solutions yield comparable CCN activity within experimental error, but adipic acid (a related compound) shows 66% variability in ψ (hygroscopicity) between solvents .

- Recommendation : Use aqueous solvents for consistency in aerosol studies. For organic-phase reactions (e.g., derivatization), validate results against aqueous controls .

Advanced Research Questions

Q. How can researchers address contradictions in hygroscopicity data for DL-glutamic acid derivatives across different studies?

- Analysis : Discrepancies often arise from solvent history, supersaturation levels (e.g., sop = 0.11% vs. 0.32%), and particle generation methods. DL-glutamic acid monohydrate exhibits lower CCN activity at sop = 0.11% compared to oxalacetic acid, but this trend reverses at higher sop .

- Resolution : Replicate experiments under identical solvent and supersaturation conditions. Use tandem differential mobility analyzers (TDMAs) to standardize particle sizing .

Q. What advanced techniques are suitable for studying the stability and polymorphism of this compound?

- Techniques :

- X-ray diffraction (XRD) : Resolve α/β polymorphs and compare with L-glutamic acid phases.

- Differential scanning calorimetry (DSC) : Monitor thermal stability and phase transitions.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and hydrate formation .

- Insight : DL-glutamic acid exhibits enhanced stability over L-glutamic acid polymorphs due to racemic crystallization effects .

Q. How can isotopic labeling (e.g., ¹³C, ²H) improve metabolic tracing studies of this compound in biological systems?

- Applications :

- ¹³C-labeled derivatives : Track incorporation into neurotransmitters or microbial metabolites via LC/MS or NMR.

- ²H-labeled analogs : Study pharmacokinetics using isotope dilution assays .

Q. What experimental design considerations are critical for assessing the environmental impact of DL-glutamic acid derivatives in aerosol studies?

- Parameters :

- Supersaturation (sop) : Vary between 0.11% and 0.32% to mimic tropospheric conditions.

- Particle generation : Use atomization with methanol/water solvents to compare CCN activation diameters .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.